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Compound of Interest

Compound Name:
2-(5-Bromopyrimidin-2-yl)propan-

2-ol

Cat. No.: B570207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key

intermediate in the development of novel therapeutic agents.

Core Molecular Data
2-(5-Bromopyrimidin-2-yl)propan-2-ol is a solid organic compound that serves as a valuable

building block in medicinal chemistry. Its key quantitative data are summarized in the table

below for easy reference.
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Property Value

Chemical Formula C₇H₉BrN₂O

Molecular Weight 217.07 g/mol

CAS Number 1193244-89-1

Appearance Solid

Purity Typically ≥97%

Storage Temperature 2-8°C, sealed in a dry environment

SMILES String CC(C)(C1=NC=C(C=N1)Br)O

InChI Key MLMQILHYEBYWHX-UHFFFAOYSA-N

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Molecular Structure
The molecular structure of 2-(5-Bromopyrimidin-2-yl)propan-2-ol features a central

pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at

the 2-position.

Molecular structure of 2-(5-Bromopyrimidin-2-yl)propan-2-ol.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(5-Bromopyrimidin-2-
yl)propan-2-ol is not readily available in published literature, a plausible synthetic route

involves a Grignard reaction. The following is a proposed experimental protocol based on

general principles of this reaction.

Proposed Synthesis via Grignard Reaction

Objective: To synthesize 2-(5-Bromopyrimidin-2-yl)propan-2-ol from 2,5-dibromopyrimidine

and acetone.
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Materials:

2,5-dibromopyrimidine

Magnesium turnings

Iodine (crystal)

Anhydrous tetrahydrofuran (THF)

Anhydrous acetone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware for anhydrous reactions (flame-dried)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Grignard Reagent Formation:

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

Add a small crystal of iodine to the flask.

Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping

funnel.

Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to

initiate the reaction, which is indicated by the disappearance of the iodine color and gentle

refluxing.

Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise

at a rate that maintains a gentle reflux.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, reflux the mixture for an additional hour to ensure complete

formation of the Grignard reagent.

Reaction with Acetone:

Cool the Grignard reagent solution to 0°C using an ice bath.

Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the

reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the

addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Work-up and Purification:

Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(5-Bromopyrimidin-
2-yl)propan-2-ol.

Predicted Spectroscopic Data
Although experimentally obtained spectra are not publicly available, the following are predicted

¹H NMR, ¹³C NMR, and mass spectrometry data based on the molecular structure.
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¹H NMR (Predicted) ¹³C NMR (Predicted)
Mass Spectrometry

(Predicted)

Chemical Shift (ppm) Chemical Shift (ppm) m/z (Fragment)

~8.8 (s, 2H, pyrimidine-H) ~165 (C-pyrimidine)
217/219 [M]⁺ (Molecular ion

with Br isotopes)

~5.0 (s, 1H, -OH) ~158 (C-pyrimidine) 202/204 [M-CH₃]⁺

~1.6 (s, 6H, 2 x -CH₃) ~130 (C-Br) 159/161 [M-C(CH₃)₂OH]⁺

~70 (C-OH) 59 [C(CH₃)₂OH]⁺

~25 (CH₃)

Application in Drug Development
A significant application of 2-(5-Bromopyrimidin-2-yl)propan-2-ol is its use as a key reactant

in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as

antibacterial agents.[1]

Starting Material Synthesis Final Product Application

2-(5-Bromopyrimidin-2-yl)propan-2-ol
Reaction with

2-amino-benzimidazole derivative
Step 1

Formation of Urea Linkage
Step 2

Aminobenzimidazole Urea Derivative
Yields Screening for

Antibacterial Activity

Click to download full resolution via product page

Workflow for the synthesis of aminobenzimidazole urea derivatives.

The development of new antibacterial agents is crucial in combating antibiotic resistance. The

pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-

activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various

positions on the pyrimidine ring can significantly influence their biological activity.
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Structure-Activity Relationship (SAR) concept for pyrimidine-based antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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